Dhurrin belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group. Dhurrin is soluble (in water) and a very weakly acidic compound (based on its pKa). Dhurrin can be biosynthesized from (S)-prunasin.
(S)-4-hydroxymandelonitrile beta-D-glucoside is a beta-D-glucoside consisting of (S)-prunasin carrying a hydroxy substituent at position 4 on the phenyl ring. It is a beta-D-glucoside, a nitrile, a cyanogenic glycoside and a monosaccharide derivative. It derives from a (S)-prunasin.
Dhurrin
CAS No.: 499-20-7
Cat. No.: VC21337915
Molecular Formula: C14H17NO7
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 499-20-7 |
---|---|
Molecular Formula | C14H17NO7 |
Molecular Weight | 311.29 g/mol |
IUPAC Name | (2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
Standard InChI | InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 |
Standard InChI Key | NVLTYOJHPBMILU-YOVYLDAJSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES | C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
Chemical Structure and Properties
Dhurrin is chemically identified as (S)-4-hydroxymandelonitrile beta-D-glucoside, with the molecular formula C₁₄H₁₇NO₇ and a molecular weight of 311.29 g/mol . It is classified as a beta-D-glucoside, a nitrile, a cyanogenic glycoside, and a monosaccharide derivative . Structurally, dhurrin consists of a (S)-prunasin backbone carrying a hydroxy substituent at position 4 on the phenyl ring .
Table 1: Chemical Properties of Dhurrin
Property | Value |
---|---|
Chemical Name | (S)-4-hydroxymandelonitrile beta-D-glucoside |
Molecular Formula | C₁₄H₁₇NO₇ |
Molecular Weight | 311.29 g/mol |
Classification | Beta-D-glucoside, nitrile, cyanogenic glycoside, monosaccharide derivative |
PubChem CID | 161355 |
The compound's cyanogenic nature is central to its biological activity. Upon tissue disruption, dhurrin undergoes enzymatic hydrolysis, releasing hydrogen cyanide—a potent respiratory toxin that can cause rapid poisoning in animals .
Biological Functions of Dhurrin
Plant Defense
Dhurrin serves multiple defensive roles in plants that produce it:
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Anti-herbivore defense: The release of toxic hydrogen cyanide upon tissue disruption deters herbivores and can cause rapid poisoning of foraging animals, providing an effective chemical defense mechanism .
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Pathogen resistance: Research has demonstrated dhurrin's involvement in protecting sorghum against fungal pathogens such as Sporisorium reilianum f. sp. reilianum (SRS), which causes head smut disease . Genome-wide association studies have shown a strong positive correlation between hydrogen cyanide potential (HCNp) and increased latent period in SRS-inoculated sorghum seedlings, suggesting that dhurrin contributes to delaying pathogen establishment .
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Insect resistance: Dhurrin acts as a deterrent against insect pests, with its bitter taste and toxic breakdown products providing multiple layers of protection .
Metabolic Regulation
Beyond direct defense, dhurrin appears to play roles in fundamental plant processes:
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Growth and development: Research suggests dhurrin is involved in regulating metabolic processes associated with plant growth and development, though the specific mechanisms require further investigation .
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Germination regulation: Studies have indicated a role for dhurrin in controlling germination processes in sorghum, potentially serving as a nitrogen store or signaling molecule .
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Stress response: Dhurrin biosynthesis appears responsive to environmental stresses, suggesting its involvement in general stress tolerance mechanisms .
Dhurrin in Different Plant Species
While most prominently associated with Sorghum bicolor, dhurrin occurs in various plant species:
Table 2: Plants Known to Produce Dhurrin
Plant Species | Common Name | Family |
---|---|---|
Sorghum bicolor | Sorghum | Poaceae |
Sorghum sudanense | Sudan grass | Poaceae |
Sorghum halepense | Johnsongrass | Poaceae |
Sorghum almum | Columbus grass | Poaceae |
Sorghum arundinaceum | Common wild sorghum | Poaceae |
Ostrya virginiana | American hophornbeam | Betulaceae |
The highest concentrations of dhurrin typically occur in young, rapidly growing tissues of sorghum plants, with levels decreasing as plants mature . This developmental pattern aligns with the higher vulnerability of young plants to herbivory and their greater need for chemical defense .
Toxicological Considerations
The cyanogenic potential of dhurrin poses significant concerns for livestock production when sorghum is used as forage . When plant tissues are damaged during grazing or processing, dhurrin comes into contact with hydrolytic enzymes that release hydrogen cyanide . This can result in acute cyanide toxicity in animals, characterized by respiratory distress, bright red mucous membranes, convulsions, and potentially death .
Several factors influence the toxicity risk:
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Plant age: Young sorghum plants contain higher dhurrin levels, making them more dangerous for grazing livestock .
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Growing conditions: Environmental stressors such as drought or frost can increase dhurrin concentrations or trigger rapid releases of hydrogen cyanide .
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Animal factors: Ruminants are particularly susceptible to cyanide poisoning from dhurrin because ruminal microbes facilitate cyanide release .
To address these concerns, researchers have developed dhurrin-free sorghum lines through chemical mutagenesis targeting the CYP79A1 gene . These lines maintain the drought tolerance and low-nitrogen adaptation benefits of sorghum while eliminating the risk of cyanide toxicity in livestock .
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